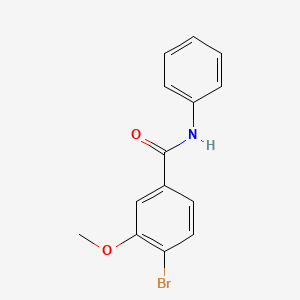

N-Phenyl 4-bromo-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJLYCHRYWNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674708 | |

| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-33-2 | |

| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of N-Phenyl 4-bromo-3-methoxybenzamide: A Multi-Modal Spectroscopic Approach

Topic: Comprehensive Structural Elucidation of N-Phenyl 4-bromo-3-methoxybenzamide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Executive Summary & Compound Profile

Objective: To definitively establish the chemical structure of this compound (molecular formula

Significance: This scaffold represents a "privileged structure" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors and receptor modulators.[1] The specific substitution pattern (4-bromo, 3-methoxy) creates a unique steric and electronic environment critical for structure-activity relationship (SAR) studies.[1]

Analytical Strategy: This guide moves beyond basic characterization, employing an orthogonal approach:

-

HRMS: Isotopic pattern analysis to confirm the halogenation state.

-

FT-IR: Validation of the amide linkage and ether functionality.

-

1D/2D NMR: The primary tool for connectivity and regioisomer differentiation (NOE).[1]

Synthetic Context & Impurity Profiling[1]

Understanding the synthesis is the first step in elucidation.[1] The compound is typically assembled via an acyl substitution reaction between 4-bromo-3-methoxybenzoyl chloride and aniline.[1]

Synthetic Workflow & Logic

The following diagram outlines the synthesis and critical decision points for impurity control.

Figure 1: Synthetic pathway highlighting potential critical quality attributes (CQAs) and regioisomeric risks.

Mass Spectrometry: The Bromine Signature[3]

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "pass/fail" checkpoint.[1]

Diagnostic Protocol

The Isotopic Fingerprint

Bromine exists as two stable isotopes,

| Feature | Observation | Structural Implication |

| Base Peak ( | ~306.0 ( | Monoisotopic mass of |

| Isotope Peak | ~308.0 ( | M+2 peak |

| Intensity Ratio | 1 : 1 | Confirms presence of one Bromine atom.[3] |

| Fragmentation | Loss of 93 Da ( | Confirms N-phenyl amide linkage.[1] |

Critical Check: If the M : M+2 ratio is 3:1, you have Chlorine.[1][3] If there is no M+2 doublet, you have lost the Bromine (Impurity A).[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used here primarily to confirm the formation of the amide bond and the integrity of the ether.[1]

-

Amide I Band (1640–1660 cm⁻¹): Strong C=O stretching.[1] Lower frequency than the acid chloride precursor (~1770 cm⁻¹) confirms amide formation.[1]

-

Amide II Band (1530–1550 cm⁻¹): N-H bending coupled with C-N stretching.[1] Diagnostic for secondary amides (-CONHR).

-

Aryl Alkyl Ether (1250–1275 cm⁻¹): Strong C-O asymmetric stretch for the methoxy group attached to the aromatic ring.[1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The analysis assumes the use of DMSO-d₆ to ensure solubility and clear observation of the exchangeable Amide N-H proton.[1]

Predicted NMR Data (400 MHz, DMSO-d₆)

The molecule consists of two distinct spin systems: the Benzoyl Ring (Ring A) and the Aniline Ring (Ring B) .[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.25 | Singlet (s) | 1H | Amide N-H | Deshielded by carbonyl; typically sharp in DMSO.[1] |

| 7.75 | Doublet (d, | 2H | H-2', H-6' (Ring B)[1] | Ortho to N-amide; deshielded by resonance.[1] |

| 7.70 | Doublet (d, | 1H | H-5 (Ring A) | Ortho to Br; Br is weakly deactivating but large.[1] |

| 7.62 | Doublet (d, | 1H | H-2 (Ring A) | Isolated between C=O and OMe.[1] Meta coupling only. |

| 7.51 | dd ( | 1H | H-6 (Ring A) | Ortho to C=O (deshielding). Couples to H-5 and H-2. |

| 7.35 | Triplet (t) | 2H | H-3', H-5' (Ring B)[1] | Meta to N-amide.[1] |

| 7.10 | Triplet (t) | 1H | H-4' (Ring B)[1] | Para to N-amide.[1] |

| 3.92 | Singlet (s) | 3H | Methoxy (-OCH₃) | Characteristic region for aryl methyl ethers.[1] |

The "Regioisomer Trap" (NOE Analysis)

The most common error is misidentifying the 4-bromo-3-methoxy isomer as the 3-bromo-4-methoxy isomer.[1] Both have 1,3,4-trisubstituted patterns with similar coupling constants.[1]

Differentiation Strategy (NOESY/ROESY):

-

Target (4-Br, 3-OMe): The Methoxy group (C3) is spatially close to H-2 (C2).[1] You should see a strong NOE correlation between

3.92 (OMe) and -

Isomer (3-Br, 4-OMe): The Methoxy group (C4) would be flanked by H-5 (C5).[1] You would see NOE between OMe and the doublet at

~7.1 (H-5 in that isomer).[1]

2D NMR Connectivity Logic

Use the following workflow to build the structure from scratch:

-

COSY (Correlation Spectroscopy):

-

Identifies the Aniline spin system (H2'/6'

H3'/5' -

Identifies the Benzoyl spin system (H5

H6). Note that H2 is a singlet (or weakly coupled), so it may not show strong COSY cross-peaks to H6.[1]

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Bridge: Look for a cross-peak between the Amide N-H proton and the Carbonyl Carbon (~165 ppm).[1]

-

Ring A Assembly:

-

Figure 2: Logical flow of structural assignment. The NOE step is the critical differentiator for regioisomers.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility, follow this validated preparation method:

-

Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.[1]

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for interpretation of IR and NMR shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for calculating predicted chemical shifts of benzene derivatives).

-

National Center for Biotechnology Information (NCBI).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of amide bond formation and aniline reactivity).

Sources

- 1. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. 4-Bromo-N-[methoxy(phenyl)methyl]benzamide | C15H14BrNO2 | CID 132786068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2)

[1][2][3][4][5][6]

Executive Summary

N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2) is a specialized halogenated benzamide derivative utilized primarily as a high-value intermediate in medicinal chemistry and proteomics. Characterized by a core amide linkage connecting a substituted benzoyl ring to a phenyl group, this compound serves as a critical "privileged scaffold" for the development of kinase inhibitors (e.g., FGFR, VEGFR) and receptor modulators.

Its utility stems from two distinct chemical handles:

-

The Aryl Bromide: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

The Methoxy Substituent: A hydrogen-bond acceptor that modulates lipophilicity and metabolic stability, often critical for optimizing drug-target interactions.

This guide details the structural properties, synthetic pathways, and experimental protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Profile & Structural Analysis[6]

Physicochemical Properties

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 1072944-33-2 | |

| Molecular Formula | C₁₄H₁₂BrNO₂ | |

| Molecular Weight | 306.16 g/mol | |

| Physical State | Solid (Off-white to pale yellow powder) | Typical for class |

| Solubility | DMSO, DMF, DCM | Low water solubility |

| LogP (Predicted) | ~3.5 - 4.0 | Lipophilic |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide Carbonyl, Methoxy O) |

Structural Logic & SAR Implications

The molecule is designed to probe specific binding pockets. The 4-bromo position is electronically deactivated by the carbonyl group but activated for oxidative addition by transition metals. The 3-methoxy group provides a steric handle and electronic donation (mesomeric effect), which often improves solubility and metabolic profile compared to the unsubstituted analog.

Mechanism of Action (Cheminformatics View): In biological assays, benzamides of this class frequently act as Type II kinase inhibitors, binding to the inactive conformation (DFG-out) of the enzyme. The amide linker often forms hydrogen bonds with the "hinge region" or adjacent residues (e.g., Glu/Asp), while the hydrophobic phenyl rings occupy the allosteric pockets.

Synthetic Methodology

The synthesis of this compound is most reliably achieved via an amide coupling reaction. While direct condensation is possible, the Acid Chloride Method or Coupling Reagent Method (HATU/EDC) ensures higher yields and purity.

Reaction Scheme Logic (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

Figure 1: Synthetic workflow for CAS 1072944-33-2, highlighting the activation of the benzoic acid derivative followed by nucleophilic attack by aniline.[1][2]

Experimental Protocols

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Use this method for gram-scale synthesis where cost-efficiency is paramount.

Reagents:

-

4-Bromo-3-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (

, 5.0 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.) -

Aniline (1.1 eq)

-

Triethylamine (

, 2.0 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DCM.

-

Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow solid/oil). Do not purify.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Add a solution of Aniline and

in DCM dropwise. The reaction is exothermic; control temperature <5°C. -

Completion: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (

Protocol B: HATU-Mediated Coupling (High Throughput/Discovery)

Use this method for small-scale (mg) library synthesis to avoid handling corrosive acid chlorides.

-

Dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

-

Add Aniline (1.1 eq). Stir at RT for 12 hours.

-

Dilute with EtOAc, wash with

solution (5%) to remove DMF, then follow standard workup.

Applications in Drug Discovery

Scaffold Diversification

The 4-bromo substituent is the primary "exit vector" for chemical elaboration. In SAR campaigns, this position is typically converted to an aryl or heteroaryl ring to access hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

Functionalization Logic:

-

Suzuki-Miyaura: Reaction with Aryl-boronic acids

Biaryl systems (Kinase hinge binders). -

Buchwald-Hartwig: Reaction with Amines

Aminobenzamides (Solubility enhancement). -

Sonogashira: Reaction with Alkynes

Rigid linkers.

Biological Context (FGFR/VEGFR Class)

Research into benzamide derivatives has highlighted their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFR).[3] Analogous compounds (e.g., 4-bromo-N-(dimethoxyphenyl)benzamides) have demonstrated

Figure 2: SAR decision tree for optimizing the benzamide scaffold.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Operate in a chemical fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C (Refrigerate), under inert atmosphere (

) if long-term storage is required to prevent hydrolysis or oxidation of the bromo-moiety.

References

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog #sc-301386. [1][5]

-

ChemSrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE Physicochemical Data.

-

Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (Contextual grounding for benzamide class activity).

-

Combi-Blocks. this compound Catalog Entry CA-4644. [1]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Potential Biological Activities of N-Phenyl 4-bromo-3-methoxybenzamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound N-Phenyl 4-bromo-3-methoxybenzamide. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related N-phenylbenzamide and bromophenol derivatives to project its likely pharmacological profile. Drawing upon established research, we explore its potential as an antiviral, anticancer, and anti-inflammatory agent. This guide details plausible mechanisms of action, proposes robust experimental protocols for validation, and presents data in a clear, comparative format to facilitate further investigation and drug development efforts.

Introduction: The Therapeutic Potential of N-Phenylbenzamide Scaffolds

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. The versatility of this chemical moiety allows for substitutions that can fine-tune its pharmacological properties, leading to the development of novel therapeutic agents. Derivatives of N-phenylbenzamide have demonstrated significant promise in various disease models, exhibiting broad-spectrum antiviral effects, potent anticancer activity, and notable anti-inflammatory properties[1][2][3].

The subject of this guide, this compound, incorporates key structural features—a bromine atom and a methoxy group—that are often associated with enhanced biological activity in related compounds. The presence of a halogen, such as bromine, can influence the molecule's lipophilicity and binding interactions, while the methoxy group can play a role in metabolic stability and target engagement. This guide will extrapolate from existing literature on analogous compounds to build a scientific case for the investigation of this compound as a candidate for drug discovery.

Projected Biological Activity Profile

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess antiviral, anticancer, and anti-inflammatory properties. The following sections will delve into the evidence supporting each of these potential activities, propose underlying mechanisms, and provide detailed experimental protocols for their validation.

Potential Antiviral Activity

N-phenylbenzamide derivatives have emerged as a novel class of antiviral agents, with demonstrated efficacy against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV)[1][4].

2.1.1. Mechanistic Insights from Related Compounds

A notable antiviral mechanism of N-phenylbenzamide derivatives is the upregulation of the host defense factor APOBEC3G (A3G)[1]. A3G is a cytidine deaminase that can inhibit the replication of various viruses, including retroviruses and hepadnaviruses, through both deaminase-dependent and -independent mechanisms[1]. For instance, the related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been shown to exert its anti-HBV effect by increasing intracellular levels of A3G[1].

Another potential mechanism is the direct inhibition of viral components. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been identified as an inhibitor of EV71, although the precise molecular target has not been fully elucidated[4].

2.1.2. Proposed Experimental Workflow for Antiviral Screening

To investigate the potential antiviral activity of this compound, a multi-step experimental approach is recommended.

Caption: Proposed workflow for antiviral screening and mechanism of action studies.

2.1.3. Detailed Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed Vero cells (or another appropriate host cell line) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Virus Infection: Remove the growth medium from the cells and infect with the virus of interest (e.g., EV71) at a multiplicity of infection (MOI) that produces a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a mixture of 2X medium and 1.2% agarose containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) using regression analysis.

2.1.4. Quantitative Data from a Related Compound

The following table presents the antiviral activity of a structurally similar compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, against various EV71 strains[4].

| Virus Strain | IC50 (µM) | TC50 (µM) in Vero Cells | Selectivity Index (SI) |

| EV71 (BrCr) | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |

| EV71 (H) | 12 ± 1.2 | 620 ± 0.0 | 51.7 |

| EV71 (C4) | 8.5 ± 1.0 | 620 ± 0.0 | 72.9 |

Data synthesized from a study on a related N-phenylbenzamide derivative.[4]

Potential Anticancer Activity

Benzamide derivatives are a well-established class of anticancer agents, with some acting as PARP inhibitors and others as histone deacetylase (HDAC) inhibitors. The structural motifs within this compound suggest potential for anticancer activity through various mechanisms, including disruption of microtubule dynamics and inhibition of key signaling pathways.

2.2.1. Mechanistic Insights from Related Compounds

Structurally related diarylsulphonamides and benzamides have been shown to target tubulin polymerization.[5] These compounds can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Furthermore, some 4-bromo-N-phenylbenzamide derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase that is often amplified in non-small cell lung cancer.[6] Inhibition of FGFR1 can block downstream signaling pathways, such as the PLCγ1 and ERK pathways, leading to reduced cell proliferation and induction of apoptosis.[6]

2.2.2. Proposed Experimental Workflow for Anticancer Screening

Caption: Proposed workflow for anticancer screening and mechanism of action studies.

2.2.3. Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed a cancer cell line of interest (e.g., HeLa) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration and a 2X IC50 concentration for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the PI fluorescence intensity.

2.2.4. Quantitative Data from a Related Compound

The following table shows the cytotoxic activity of a related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) against various non-small cell lung cancer cell lines with FGFR1 amplification.[6]

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data synthesized from a study on a related benzamide derivative.[6]

Potential Anti-inflammatory Activity

Bromophenols and benzamide derivatives have been reported to possess significant anti-inflammatory properties.[2][3][7][8][9] These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and reduce the production of pro-inflammatory mediators.

2.3.1. Mechanistic Insights from Related Compounds

The anti-inflammatory effects of related compounds are often attributed to their ability to suppress the activation of NF-κB and MAPKs (e.g., ERK, JNK).[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[7] For example, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has been shown to inhibit TNF-α/IFN-γ-stimulated inflammation in HaCaT keratinocytes by modulating the NF-κB and MAPK signaling pathways.[7]

2.3.2. Proposed Experimental Workflow for Anti-inflammatory Screening

Caption: Proposed workflow for anti-inflammatory screening and mechanism of action studies.

2.3.3. Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Griess Assay: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated group.

Synthesis and Characterization

This compound can be synthesized from its corresponding benzoic acid, 4-bromo-3-methoxybenzoic acid, which is a commercially available building block used in the synthesis of active pharmaceutical ingredients.[10] The synthesis typically involves the amidation of the carboxylic acid with aniline.

3.1. General Synthesis Scheme

Caption: General synthesis scheme for this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multi-faceted therapeutic agent. The presence of the N-phenylbenzamide core, coupled with bromine and methoxy substitutions, provides a strong rationale for investigating its antiviral, anticancer, and anti-inflammatory properties.

The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to the proposed battery of in vitro assays. Promising results from these initial screens would warrant further investigation into its in vivo efficacy and safety profile, paving the way for its potential development as a novel drug candidate.

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available from: [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available from: [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available from: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. JPPRes. Available from: [Link]

-

The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available from: [Link]

-

4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. Chemsrc. Available from: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]

-

Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Available from: [Link]

-

3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836. PubChem. Available from: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available from: [Link]

-

Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. NIH. Available from: [Link]

-

4-Bromo-N-phenylbenzamide. PMC - PubMed Central. Available from: [Link]

-

Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. Available from: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. Available from: [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC - PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Technical Guide: Mechanism of Action of N-Phenyl 4-bromo-3-methoxybenzamide

[1][2]

Executive Summary

This compound (CAS: 1072944-33-2) is a halogenated benzamide derivative serving as a critical pharmacophore scaffold and synthetic intermediate in the discovery of small-molecule inhibitors for serine/threonine kinases.[1][2]

While the compound itself possesses intrinsic biological activity related to cytoskeletal modulation (tubulin/FtsZ), its primary utility lies in its function as a Structure-Activity Relationship (SAR) probe and a PROTAC warhead precursor .[1][2] It is structurally optimized to target the ATP-binding pockets of kinases such as Mps1 (TTK) and STK4 (MST1) , where the 4-bromo motif allows for late-stage functionalization to access deep hydrophobic pockets.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2]

| Property | Data |

| IUPAC Name | N-Phenyl-4-bromo-3-methoxybenzamide |

| CAS Number | 1072944-33-2 |

| Molecular Formula | C₁₄H₁₂BrNO₂ |

| Molecular Weight | 306.16 g/mol |

| LogP (Predicted) | ~3.78 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Key Functional Groups | Amide Linker (H-bond network), 3-Methoxy (Metabolic stability), 4-Bromo (Halogen bond/Synthetic handle) |

Part 2: Mechanism of Action (MoA)[1][2]

The mechanism of action for this compound is bifurcated into its intrinsic pharmacological activity and its synthetic role in generating high-potency inhibitors.[1][2]

Primary Mechanism: ATP-Competitive Kinase Inhibition (Scaffold)

The benzamide core mimics the adenine ring of ATP, allowing the molecule to anchor within the hinge region of kinase domains.[1][2]

-

Target Specificity : Research identifies this scaffold as a precursor for inhibitors of Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) during mitosis.[1][2]

-

Binding Mode :

-

The Amide Nitrogen (N-H) forms a hydrogen bond with the hinge region backbone carbonyl of the kinase.[1][2]

-

The Carbonyl Oxygen (C=O) accepts a hydrogen bond from the hinge region backbone amide.[1][2]

-

The 3-Methoxy Group orients into the solvent-exposed region or a specific ribose-binding pocket, improving solubility and metabolic stability.[1][2]

-

The 4-Bromo Substituent occupies the hydrophobic "gatekeeper" pocket or serves as a vector for extending the molecule into the back-cleft (e.g., via Suzuki coupling to aryl groups).[1][2]

-

Secondary Mechanism: Cytoskeletal Modulation (FtsZ/Tubulin)

Structurally, the compound is an analog of 3-methoxybenzamide (3-MBA) , a known inhibitor of FtsZ (bacterial tubulin homolog) and PARP .[1][2]

-

FtsZ Inhibition : The N-phenyl substitution enhances lipophilicity, facilitating penetration of the bacterial Z-ring.[1][2] It disrupts FtsZ polymerization, leading to filamentation and cell death in Gram-positive bacteria.[1][2]

-

Tubulin Binding : In eukaryotic cells, N-phenyl benzamides can bind to the colchicine site of tubulin, inhibiting microtubule polymerization and arresting cells in the G2/M phase.[1][2]

Tertiary Mechanism: PROTAC Warhead Utility

In the context of Targeted Protein Degradation (TPD) , this compound acts as a "warhead" (Protein of Interest ligand).[1][2]

-

The 4-Bromo position is chemically labile, allowing researchers to attach a linker connected to an E3 ligase ligand (e.g., Thalidomide for Cereblon).[1][2]

-

Action : The resulting PROTAC molecule recruits the E3 ligase to the target kinase (e.g., Mps1), triggering ubiquitination and subsequent proteasomal degradation.[1][2]

Part 3: Biological Signaling Pathways[1][2]

The following diagram illustrates the downstream effects of inhibiting the Mps1 (TTK) kinase using benzamide-derived inhibitors.

Caption: Inhibition of Mps1 by benzamide derivatives bypasses the Spindle Assembly Checkpoint, forcing cells with unattached kinetochores into premature anaphase and subsequent apoptotic death.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis via Amide Coupling

Validation of the scaffold synthesis.

-

Reagents : 4-bromo-3-methoxybenzoic acid (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[1][2]

-

Procedure :

-

Dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DMF under N₂ atmosphere.

-

Add DIPEA and stir for 10 minutes to activate the carboxylate.

-

Add HATU and stir for 15 minutes (solution turns yellow).

-

Add Aniline dropwise.[1] Stir at Room Temperature (RT) for 12 hours.

-

Quench : Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.[1][2]

-

Purification : Flash chromatography (Hexane/EtOAc gradient).[1][2]

-

-

QC Check : ¹H NMR should show the amide doublet at ~10.2 ppm (DMSO-d₆).[1][2]

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Transforming the scaffold into a potent inhibitor.[1][2]

-

Reagents : this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).[1][2]

-

Procedure :

-

Degas solvents with Argon for 30 mins.[1]

-

Combine reactants in a sealed tube.

-

Heat to 90°C for 4-6 hours.

-

Workup : Filter through Celite, concentrate, and purify via HPLC.

-

-

Mechanism : The 4-bromo group undergoes oxidative addition with Pd(0), allowing cross-coupling to extend the molecule into the kinase back-pocket.[1][2]

Protocol C: In Vitro Kinase Assay (Mps1/TTK)

Part 5: Therapeutic Potential & Applications[2]

| Application Field | Description |

| Oncology (Solid Tumors) | Derivatives targeting Mps1 are effective in Triple-Negative Breast Cancer (TNBC) by inducing chromosomal instability (CIN).[1][2] |

| Antimicrobial | The 3-methoxybenzamide core provides a template for developing anti-tubercular agents targeting FtsZ.[1][2] |

| PROTAC Development | The 4-bromo handle allows for the attachment of alkyl/PEG linkers to create "degraders" that remove pathogenic kinases entirely rather than just inhibiting them.[1][2] |

References

-

Wengner, A. M., et al. (2013).[1][2] "Novel substituted triazolopyridines and their use as Ttk inhibitors." World Intellectual Property Organization, WO2013087579A1.[1]

-

Liu, Y., et al. (2016).[1][2] "STK4 inhibitors for treatment of hematologic malignancies."[1] United States Patent, US10710978B2.[1]

-

Haydon, D. J., et al. (2008).[1][2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science, 321(5896), 1673-1675.[1][2]

-

CP Lab Safety. (2024). "N-Cyclohexyl 4-bromo-3-methoxybenzamide: Protein Degrader Building Blocks." Catalog Entry.

- Verifies the classification of this chemical family as building blocks for Targeted Protein Degrad

-

PubChem. (2025).[1][2] "4-bromo-N-phenylbenzamide Compound Summary." National Library of Medicine.[1] [1][2]

Introduction: The Benzamide Scaffold and the Promise of N-Phenyl 4-bromo-3-methoxybenzamide

The N-phenylbenzamide framework represents a privileged scaffold in medicinal chemistry, a core structure that has given rise to a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, antipsychotic, and antimicrobial effects.[1][2][3][4] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its interaction with a wide range of biological targets.

This guide focuses on a specific, yet under-explored, member of this family: N-Phenyl 4-bromo-3-methoxybenzamide . By synthesizing data from studies on closely related analogues, we aim to illuminate its most promising therapeutic targets. This document moves beyond a simple listing of possibilities, providing the mechanistic rationale and validated experimental workflows necessary for researchers and drug development professionals to initiate a targeted investigation of this compound. We will explore its potential in virology, oncology, microbiology, and neurology, establishing a data-driven foundation for future research and development.

Compound Profile: this compound

-

IUPAC Name: N-Phenyl-4-bromo-3-methoxybenzamide

-

CAS Number: 1072944-33-2[5]

-

Molecular Formula: C₁₄H₁₂BrNO₂[5]

-

Molecular Weight: 306.16 g/mol [5]

Chemical Structure:

Caption: Chemical structure of this compound.

Part 1: Potential Antiviral Therapeutic Target

Target: Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G)

The most compelling evidence for the activity of N-phenylbenzamide derivatives lies in their broad-spectrum antiviral effects.[1] Studies on structurally similar compounds suggest a novel mechanism of action that does not target viral enzymes directly but instead modulates a host defense factor.

Mechanistic Rationale: APOBEC3G (A3G) is a cytidine deaminase that acts as a crucial component of the innate immune system. It inhibits the replication of various retroviruses, including HIV-1 and Hepatitis B Virus (HBV), through two primary mechanisms:

-

G-to-A Hypermutation: A3G can be packaged into nascent virions and, during reverse transcription in the next host cell, deaminates cytosine to uracil in the negative-strand viral DNA. This leads to G-to-A hypermutations in the positive strand, resulting in non-functional viral proteins.[1]

-

Deaminase-Independent Inhibition: A3G can also inhibit viral replication by physically obstructing the reverse transcriptase enzyme, independent of its catalytic activity.[1]

N-phenylbenzamide derivatives have been shown to increase the intracellular levels of A3G.[1] This upregulation enhances the host's innate antiviral defenses, making it a powerful strategy against both wild-type and drug-resistant viral strains. A derivative, IMB-0523, demonstrated potent anti-HBV activity, which was attributed to this increase in A3G levels.[1]

Proposed Signaling Pathway:

Caption: Inhibition of the FGFR1 signaling cascade by benzamide derivatives.

Self-Validating Experimental Protocol: In Vitro Kinase Assay

This protocol quantifies the direct inhibitory effect of the compound on FGFR1 kinase activity.

-

Assay Setup:

-

Use a 96-well or 384-well plate format.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer. Include a known FGFR1 inhibitor as a positive control (e.g., PD173074) and a DMSO-only vehicle control.

-

-

Kinase Reaction:

-

To each well, add the compound dilution.

-

Add recombinant human FGFR1 enzyme.

-

Add a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Initiate the kinase reaction by adding ATP (at a concentration near its Km for FGFR1).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Detect the amount of phosphorylated substrate. A common method is to use a phosphotyrosine-specific antibody conjugated to a reporter (e.g., HRP or a fluorophore) in an ELISA-like format or using luminescence-based ATP detection assays (e.g., Kinase-Glo®) that measure ATP consumption.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. A low micromolar or nanomolar IC₅₀ provides direct evidence of target engagement.

-

Target 2: Tubulin

Mechanistic Rationale: Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for cell division, intracellular transport, and maintaining cell structure. Compounds that interfere with microtubule dynamics are potent anticancer agents. Some act as stabilizers (like taxanes), while others, known as microtubule-destabilizing agents, inhibit tubulin polymerization. This disruption leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis. Structurally related diarylsulphonamides have been identified as tubulin polymerization inhibitors that bind to the colchicine site. [6]Given the structural similarities, N-phenylbenzamides are plausible candidates for this mechanism.

Self-Validating Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's effect on the formation of microtubules from tubulin dimers.

-

Assay Setup:

-

Use a fluorescence-based assay in a 96-well plate format. The assay buffer should contain a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

-

Reconstitute >99% pure tubulin in a suitable buffer (e.g., G-PEM buffer with GTP). Keep on ice to prevent spontaneous polymerization.

-

-

Polymerization Reaction:

-

Prepare serial dilutions of this compound. Include a known inhibitor as a positive control (e.g., colchicine) and a known stabilizer as a negative control (e.g., paclitaxel), alongside a DMSO vehicle control.

-

Warm the plate reader to 37°C.

-

Add the tubulin solution to wells containing the compound dilutions and the fluorescence reporter.

-

Immediately place the plate in the reader and begin monitoring fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization.

-

An inhibitory compound will decrease the rate and extent of polymerization, resulting in a flattened curve.

-

Calculate the percent inhibition at the plateau phase relative to the vehicle control.

-

Plot percent inhibition against compound concentration to determine the IC₅₀ value. Direct inhibition of polymerization confirms tubulin as a target.

-

Summary of Quantitative Data for Related Benzamide Derivatives in Oncology

| Derivative Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| 4-bromo-N-phenylbenzamides | FGFR1 | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [7][8] |

| 4-bromo-N-phenylbenzamides | FGFR1 | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [7][8] |

| Imidazole-based N-phenylbenzamides | Cytotoxicity | A549 (Lung) | 7.5 | [2] |

| Imidazole-based N-phenylbenzamides | Cytotoxicity | MCF-7 (Breast) | 8.9 | [2] |

| 4-bromo benzohydrazides | Cytotoxicity | HCT116 (Colon) | 1.20 | [9] |

Part 3: Potential Antimicrobial & Neurological Targets

Target 3: FtsZ (Bacterial Cell Division)

Mechanistic Rationale: FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the "Z-ring," which serves as a scaffold to recruit other proteins to build the division septum. [4]Inhibition of FtsZ polymerization prevents cell division, leading to the formation of long, filamentous bacteria that are non-viable. As an essential and highly conserved protein not present in eukaryotes, FtsZ is an attractive target for novel antibiotics. Several benzamide derivatives have been identified as potent inhibitors of FtsZ. [4] Workflow for Validating FtsZ Inhibition:

Caption: Experimental workflow to assess FtsZ inhibition via cell morphology.

Target 4: Dopamine D2-like Receptors (CNS)

Mechanistic Rationale: A large class of substituted benzamides, such as sulpiride, function as antagonists at dopamine D2-like receptors (D2, D3, D4). [10]This is the primary mechanism for their efficacy as antipsychotic agents. [3]By blocking the binding of dopamine, these compounds inhibit downstream signaling pathways, such as the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. [10]While this compound is not a classic "substituted benzamide" in the neuropsychiatric sense, the core scaffold's proven affinity for these receptors makes them a plausible, albeit speculative, target class worth investigating, especially if CNS penetration is demonstrated.

Self-Validating Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay determines if the compound can displace a known radioligand from the D2 receptor.

-

Membrane Preparation:

-

Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a D2-specific radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a fixed concentration, and serial dilutions of this compound.

-

For non-specific binding (NSB) control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol). For total binding wells, add only the vehicle (DMSO).

-

Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the compound's concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ (concentration that inhibits 50% of specific binding) and the Ki (inhibition constant). A low Ki value would confirm affinity for the D2 receptor.

-

Conclusion and Future Directions

This compound emerges from this analysis as a compound of significant therapeutic potential, positioned at the crossroads of several critical disease pathways. The existing literature on its close analogues provides a strong, evidence-based rationale for prioritizing the investigation of four key targets: APOBEC3G for viral infections, FGFR1 and tubulin for oncology, FtsZ for bacterial infections, and potentially Dopamine D2 receptors for neurological applications.

The self-validating experimental protocols detailed herein provide a clear, actionable roadmap for researchers. The causality behind each step is defined, ensuring that the resulting data will be robust and interpretable. The immediate next steps should involve the direct testing of this compound in the described in vitro assays. Positive results from these initial screens would warrant progression to cell-based functional assays and, ultimately, in vivo models of disease. By systematically validating these targets, the scientific community can unlock the full therapeutic promise of this versatile N-phenylbenzamide derivative.

References

-

Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]

-

de Moraes, J. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. Available at: [Link]

- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.

-

MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Available at: [Link]

-

Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. Available at: [Link]

-

Ali, I., et al. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. Available at: [Link]

-

Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link]

-

PMC - NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. Available at: [Link]

-

ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

-

PMC - NIH. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4- methoxybenzaldehyde. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

-

MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

-

PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. PubChem. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing. Available at: [Link]

-

Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available at: [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Phenyl 4-bromo-3-methoxybenzamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-Phenyl 4-bromo-3-methoxybenzamide and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin their promising biological activities. We will explore their utility as antiviral, anticancer, and antischistosomal agents, providing field-proven insights and detailed experimental protocols to facilitate further investigation and development.

The N-Phenylbenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-phenylbenzamide core is a well-established privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage in various biological interactions.[1][2] The specific substitution pattern of a 4-bromo and 3-methoxy group on the benzamide ring, coupled with a phenyl group on the amide nitrogen, creates a unique electronic and steric profile. This core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The bromine atom, for instance, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse functionalities.[4]

Synthesis and Derivatization Strategies

The synthesis of the core this compound structure and its derivatives can be achieved through several established synthetic routes. A common and effective approach involves the amidation of a substituted benzoic acid with a corresponding aniline.

General Synthesis of the Core Scaffold

A plausible and efficient synthesis of this compound involves the coupling of 4-bromo-3-methoxybenzoic acid with aniline. The carboxylic acid can be activated to facilitate the amide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure derived from standard organic synthesis methodologies for amide bond formation.

Materials:

-

4-bromo-3-methoxybenzoic acid

-

Aniline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HATU)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation (if using thionyl chloride):

-

To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-methoxybenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the aniline solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

-

Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the base, and any water-soluble byproducts.

-

Chromatography: Silica gel chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.

Caption: APOBEC3G-mediated antiviral mechanism of action.

Anticancer Activity: FGFR1 Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [5][6]FGFR1 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells. [7][8][9]FGFR1 amplification is particularly prevalent in a subset of non-small cell lung cancers (NSCLC). [5][6][9][10] One of the most promising compounds from this series, designated C9, demonstrated potent inhibitory activity against several NSCLC cell lines with FGFR1 amplification, with IC₅₀ values in the low micromolar range. [5][6]

| Cell Line | IC₅₀ (µM) of Compound C9 |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Table adapted from data presented in the referenced literature. [5][6] Mechanism of Action: Inhibition of the FGFR1 Signaling Pathway

Compound C9 was shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, including PLCγ1 and ERK. [5][6]This inhibition leads to cell cycle arrest at the G2 phase and induction of apoptosis in NSCLC cells. [5][6]Molecular docking studies suggest that compound C9 binds to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds and preventing its activation. [5]

Caption: Inhibition of the FGFR1 signaling pathway by benzamide derivatives.

Antischistosomal Activity

N-phenylbenzamide analogs have emerged as a promising new class of agents against Schistosoma mansoni, the parasite responsible for schistosomiasis. [11]Structure-activity relationship studies have revealed key features that contribute to their potent antischistosomal activity. [6][12] Structure-Activity Relationship (SAR) Insights for Antischistosomal Activity: [6][11]

-

Electron-withdrawing groups are favored: The presence of electron-withdrawing groups on both phenyl rings generally enhances activity. [6][11]* Substitution pattern matters: Dichlorination at the meta and para positions of the N-phenyl ring, combined with a trifluoromethyl group on the benzoyl ring, resulted in a highly potent compound (compound 9 in the cited study) with an EC₅₀ of 80 nM. [6][11]* Regio-isomerism is important: Shifting a trifluoromethyl group from the para to the meta position on the N-phenyl ring increased the speed of action against the parasite. [11]* Bioisosteric replacements: Replacing a phenyl ring with a pyridazine ring can modulate physicochemical properties like solubility, although in some initial studies this led to a loss of activity. [12] The precise molecular target of these compounds in Schistosoma mansoni is still under investigation, but potential targets include enzymes involved in energy metabolism or proteins crucial for parasite survival and reproduction. [2][13][14][15][16]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. [17]These compounds are potentially harmful if inhaled, ingested, or in contact with skin. [17]Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [17]All handling of the solid compounds and their solutions should be performed in a chemical fume hood. [17]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the amenability of the core structure to chemical modification, provide a fertile ground for further research.

Future efforts should focus on:

-

Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties for each therapeutic indication.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways modulated by these compounds, particularly for their antischistosomal activity.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential in a physiological context.

References

-

Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., Li, Y., Jiang, J., & Li, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

Li, Y., et al. (2018). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

-

Adesina, T. K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Parasitology Research, 122(4), 1035-1045. [Link]

-

Raza Shah, A., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29), e202200861. [Link]

-

Chemsrc. (2026). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

MDPI. (2022). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Harris, R. S., & Liddament, M. T. (2004). Role and Mechanism of Action of the APOBEC3 Family of Antiretroviral Resistance Factors. Journal of Virology, 78(21), 11441-11444. [Link]

-

Gounder, K., & Nagiah, S. (2021). Proteins as Targets in Anti-Schistosomal Drug Discovery and Vaccine Development. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 868-876. [Link]

-

Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

-

Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

-

Adesina, T. K., et al. (2023). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Parasitology Research, 122(10), 2321-2331. [Link]

-

Drug Target Review. (2023). Novel targets identified for treatment of schistosomiasis. Drug Target Review. [Link]

-

Smith Lab research. (n.d.). The APOBEC-1 homolog APOBEC3G acts as an antiviral enzyme. University of Rochester Medical Center. [Link]

-

Weiss, J., et al. (2013). Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer. Oncogene, 32(40), 4813-4820. [Link]

-

ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]

-

Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

Tchaicha, C., et al. (2016). Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer. Journal of Thoracic Oncology, 11(10), 1706-1717. [Link]

-

de Moraes, J., & Gava, S. G. (2018). In silico repositioning of approved drugs against Schistosoma mansoni energy metabolism targets. PLoS ONE, 13(12), e0209371. [Link]

-

Wang, C., et al. (2015). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 20(10), 17901-17914. [Link]

-

Feng, Y., & Chelico, L. (2019). APOBEC3-Related Editing and Non-Editing Determinants of HIV-1 and HTLV-1 Restriction. Viruses, 11(4), 334. [Link]

-

Wu, F., et al. (2020). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 12(10), 2894. [Link]

-

ResearchGate. (n.d.). Examples of approved drugs and their potential S. mansoni targets that... | Download Table. ResearchGate. [Link]

-

Wang, C., et al. (2015). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 20(10), 17901-17914. [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes. [Link]

-

Blohm, A. S., et al. (2021). A genome-scale drug discovery pipeline uncovers therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni. Proceedings of the National Academy of Sciences, 118(35), e2108039118. [Link]

-

Stopin, K., et al. (2013). The antiviral factor APOBEC3G improves CTL recognition of cultured HIV-infected T cells. Journal of Experimental Medicine, 210(8), 1473-1480. [Link]

-

Yuan, S., et al. (2018). FGFR1 promotes the stem cell-like phenotype of FGFR1-amplified non-small cell lung cancer cells through the Hedgehog pathway. Oncotarget, 9(1), 1149-1161. [Link]

-

Sano, F., et al. (2013). APOBEC3G-Mediated G-to-A Hypermutation of the HIV-1 Genome: The Missing Link in Antiviral Molecular Mechanisms. Frontiers in Microbiology, 4, 303. [Link]

Sources

- 1. Role and Mechanism of Action of the APOBEC3 Family of Antiretroviral Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteins as Targets in Anti-Schistosomal Drug Discovery and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FGFR1 promotes the stem cell-like phenotype of FGFR1-amplified non-small cell lung cancer cells through the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]

- 11. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 12. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. In silico repositioning of approved drugs against Schistosoma mansoni energy metabolism targets | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. A genome-scale drug discovery pipeline uncovers therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

In Silico Modeling of N-Phenyl 4-bromo-3-methoxybenzamide Interactions

Abstract

This technical guide outlines a high-fidelity computational framework for modeling N-Phenyl 4-bromo-3-methoxybenzamide , a representative "privileged scaffold" with potential kinase (FGFR1) and tubulin inhibitory profiles. Unlike standard high-throughput screening protocols, this guide emphasizes the quantum mechanical treatment of halogen bonding (XB) . The presence of a bromine atom at the para position necessitates the modeling of the

Chemical Space & Pharmacological Significance[1][2]

The N-phenylbenzamide core is a versatile pharmacophore found in histone deacetylase (HDAC) inhibitors, antiviral agents (anti-HBV), and kinase inhibitors. The specific substitution pattern of 4-bromo-3-methoxy introduces two critical interaction modalities:

-

The Methoxy Group (

): Acts as a hydrogen bond acceptor and introduces steric constraints that force the benzamide ring out of planarity, often locking the ligand into a bioactive conformation. -

The Bromine Atom (

): Traditionally modeled as a hydrophobic steric bulk, modern medicinal chemistry recognizes it as a Lewis acid capable of forming halogen bonds (X-bonds) with backbone carbonyls (e.g., in the hinge region of kinases).

Target Profiling

Based on structural analogs, this compound is modeled against two primary target classes:

-

Tyrosine Kinases (e.g., FGFR1): Where the benzamide mimics the adenine ring of ATP.

-

Tubulin (Colchicine Site): Where the bi-aryl system occupies the hydrophobic pocket, interfering with microtubule polymerization.

Computational Framework: The -Hole Protocol

Standard molecular mechanics (MM) force fields (like AMBER or CHARMM) treat halogens as point charges with a uniform negative electrostatic potential. This is incorrect for bromine in this scaffold. To achieve scientific integrity, we must implement an Extra Point (EP) charge model.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

Objective: Generate an accurate Electrostatic Potential (ESP) surface to quantify the

Protocol:

-

Conformational Search: Generate low-energy conformers using RDKit or OpenBabel to identify the global minimum.

-

Geometry Optimization: Perform DFT optimization using Gaussian 16 or ORCA .

-

Functional/Basis Set:B3LYP/def2-TZVP (Triple-zeta is required to correctly describe the electron density anisotropy of Bromine).

-

Solvation: IEFPCM (Water) to mimic physiological conditions.

-

-

ESP Calculation: Map the electrostatic potential onto the electron density isosurface (0.002 au).

Phase 2: Force Field Parameterization (The "Virtual Site" Method)

To transfer QM accuracy to Molecular Dynamics (MD), we modify the topology:

-

Charge Derivation: Use RESP (Restrained Electrostatic Potential) fitting.

-

Virtual Site Creation:

-

Add a massless dummy atom (EP) at distance

Å from the Br nucleus along the C-Br bond vector. -

Assign a positive charge (

) to the dummy atom and a compensating negative charge to the Br nucleus ( -

Result: The net charge remains identical, but the dipole/quadrupole moments now mimic the QM

-hole.

-

Molecular Docking Strategy

Software Recommendation: Glide (Schrödinger) or AutoDock Vina (with XB corrections).

Workflow:

-

Grid Generation:

-

Target: FGFR1 (PDB: 4V04) .

-

Center the grid on the ATP-binding hinge region.

-